Home > Products > Screening Compounds P16130 > methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - 1638771-45-5

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Catalog Number: EVT-2813106
CAS Number: 1638771-45-5
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl trans-4-Oxo-1-phenyl-2-tetralincarboxylate

  • Compound Description: This compound serves as a starting material in the synthesis of ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate, which subsequently undergoes various transformations to yield benzazepine and quinoline derivatives [].

Ethyl trans-2,3,4,5-Tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate

  • Compound Description: Synthesized from ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate through Beckmann or Schmidt rearrangement, this compound represents a key intermediate in the synthesis of various benzazepine derivatives []. Further reactions with this compound yield benzazepine-4-carboxamides and, under specific conditions, can lead to the formation of hydrocarbostyril derivatives.

Trans-2,3,4,5-Tetrahydro-1-methyl-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylic Acid

    2,3,4,5-Tetrahydro-1,4-methano-1-methyl-5-phenyl-1H-benzo[b]azepinium Chloride

    • Compound Description: This compound readily reacts with primary or secondary amines, producing cis-tetrahydroquinoline derivatives []. The reaction proceeds through a ring transformation, converting the seven-membered benzazepine system into a six-membered tetrahydroquinoline structure.

    Trans-4,5-Dihydro-2-methylamino-5-phenyl-3H-benzo[b]azepine-4-carboxylic Acid

    • Compound Description: Upon heating, this benzazepine derivative undergoes rearrangement with water elimination, yielding a mixture of cis- and trans-2,3,3a,4-tetrahydro-1-methyl-2-oxo-4-phenyl-1H-pyrrolo[2,3-b]quinoline []. This reaction highlights the potential for forming pyrrolo[2,3-b]quinoline systems from suitably substituted benzazepines.

    3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: This compound is part of a copper(II) complex, [(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2], which was unexpectedly synthesized during the attempted preparation of [(5MAP)2CuBr2]2 in 2-butanone []. The formation of this bicyclic ligand is attributed to the condensation of 2-amino-5-methylpyridine with the solvent (2-butanone) in the presence of copper(II) ions.

    3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: This compound is a potential dopamine D4 receptor imaging agent radiolabeled with fluorine-18 []. It exhibits a homogeneous distribution of radioactivity within the rat brain in ex vivo studies. The synthesis involves electrophilic fluorination of a trimethylstannyl precursor.

    3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: Similar to the previous compound, this molecule is also a potential dopamine D4 receptor imaging agent labeled with fluorine-18 [, ]. It shows promise as a PET tracer for imaging dopamine D4 receptors.

    4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

    • Compound Description: This compound serves as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The synthesis involves a multi-step procedure starting from 1-benzyl-2-formylpyrrole.

    4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: Synthesized from 2-amino-3,6-dimethylpyridine, this compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].
    • Compound Description: This compound exhibits potent type II CDK8 inhibitory activity (IC50 = 48.6 nM) and demonstrates significant antitumor activity against colorectal cancer in vivo []. It inhibits tumor growth in xenograft models and shows low toxicity with good bioavailability. Mechanistically, it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.
    • Compound Description: This compound is the dihydrochloride dihydrate salt form of pexidartinib, a drug used in treating tenosynovial giant cell tumor (TGCT) []. The crystal structure of this dihydrate was analyzed, revealing a complex H-bonded framework stabilized by interactions involving the pexidartinib molecule, water molecules, and chloride ions.
    • Compound Description: Identified as a potent cyclin-dependent kinase 1 (CDK1) inhibitor, this compound displays antitumor activity in peritoneal mesothelioma experimental models []. It effectively inhibits tumor growth in mice, resulting in significant tumor volume reduction.
    • Compound Description: This compound, structurally similar to Compound 1f, also acts as a cyclin-dependent kinase 1 (CDK1) inhibitor []. It exhibits potent cytotoxic effects against diffuse malignant peritoneal mesothelioma (DMPM) cells, inducing caspase-dependent apoptosis and reducing the expression of survivin, an antiapoptotic protein.
    • Compound Description: This analog, closely related to Compounds 1f and 3f, also displays inhibitory activity against cyclin-dependent kinase 1 (CDK1) []. Like the other CDK1 inhibitors in this list, it shows promise as a potential therapeutic agent against diffuse malignant peritoneal mesothelioma.
    • Compound Description: This compound serves as a scaffold for designing selective Janus kinase 1 (JAK1) inhibitors []. The scaffold was selected based on the analysis of binding modes of known JAK inhibitors.
    • Compound Description: This compound is a potent and selective JAK1 inhibitor developed from the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold []. It exhibits selectivity for JAK1 over other JAK isoforms, indicating its potential as a therapeutic agent for inflammatory and autoimmune diseases.

    (Dimethylamino)-Functionalised ‘Titanocenes’

    • Compound Description: This series of compounds, specifically 5a-5c, were synthesized by reacting lithiated azaindoles with 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine followed by transmetallation with TiCl4 []. These compounds exhibit significant cytotoxicity against LLC-PK1 cells, with compound 5a demonstrating potency comparable to cisplatin.
    • Compound Description: This compound displays potent inhibitory activity against platelet-derived growth factor (PDGF), particularly against PDGF receptor beta (PDGFRβ) []. Its potent inhibitory activity against PDGF signaling makes it a promising candidate for developing new therapies for diseases associated with abnormal PDGF signaling, such as cancer.
    • Compound Description: These compounds are derivatives of Compound 7d-6 with modifications to the quinoxaline ring system. Compound 7d-9 exhibits potent and selective inhibitory activity against PDGFRβ []. In contrast, Compound 7b-2 shows potent inhibitory activity toward both PDGF- and VEGF-induced signaling, suggesting its potential as a dual inhibitor.

    Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine-Based HDAC Inhibitors

    • Compound Description: This study explores a series of novel histone deacetylase (HDAC) inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds []. A notable compound from this series, (E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3), exhibits potent inhibitory activity against various HDAC isoforms.

    Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate

    • Compound Description: This compound was unexpectedly formed as the main product in an ohmic-heating-assisted multicomponent Hantzsch reaction involving 3-formylchromone, methyl acetoacetate, and ammonium acetate [].

    6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

    • Compound Description: Developed as a highly potent and selective Rho-kinase inhibitor, this compound incorporates a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety [].

    S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

    • Compound Description: This benzoindane derivative acts as a potent, selective, and competitive antagonist at dopamine D4 receptors []. It exhibits much higher affinity for D4 receptors compared to other dopamine receptor subtypes.

    Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

    • Compound Description: This compound was synthesized as part of a research program aiming to develop novel anti-inflammatory agents []. Its design is based on the reported anti-inflammatory activity of 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide.

    N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

    • Compound Description: This compound was synthesized from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in an alkaline medium [].

    4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acids

    • Compound Description: This series of compounds was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate to explore their antibacterial activity []. One compound in this series exhibited promising in vitro antibacterial activity.

    6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

    • Compound Description: These compounds were synthesized via a cascade heterocyclization reaction involving 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) and aliphatic thiols []. The reaction proceeds through a regioselective cyclization process, showcasing a synthetic strategy for accessing this specific pyrrolopyridine framework.

    Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

    • Compound Description: This series of compounds, containing a fused pyrrolothienopyridine scaffold, was synthesized via cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with methyl mercaptoacetate [].

    Methyl 6-­methoxy-2-methyl-1,3-dioxo-4-[(2,3,4-tri-O-acetyl-β-d-xylo­pyran­osyl)amino]-2,3-di­hydro-1H-pyrrolo­[3,4-c]­pyridine-7-carboxyl­ate

    • Compound Description: This compound, featuring a pyrrolo[3,4-c]pyridine core, is unique among β-d-(tri-O-acetyl)xylopyranosyl compounds in having all three acetyl groups in axial positions [, ].
    • Compound Description: This series of compounds was synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives [].

    Methyl 2-methyl-6-methyl­thio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-gluco­pyran­osyl)­amino]-2,3-di­hydro-1H-pyrrolo­[3,4-c]­pyridine-7-carboxyl­ate

    • Compound Description: This compound, with a pyrrolo[3,4-c]pyridine core, provides insights into the pathway of hetero-Diels–Alder reactions involving dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives [].

    Methyl 4-amino-2,3-dihydro-6-methoxy-1,3-dioxo-1H-pyrrolo[3,4-c]-pyridine-7-carboxylate

    • Compound Description: This compound, formed by the reaction of 6-amino-2-methoxy-4(3H)-pyrimidinone with dimethyl acetylenedicarboxylate, is characterized by its hydrogen-bonded sheet structure [].

    Ethyl 5,7-diamino-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate

    • Compound Description: This compound serves as a crucial starting material in a multistep synthesis leading to the formation of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives, some of which exhibit antimicrobial activity [].
    • Compound Description: Identified as a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor, this compound effectively reduces phosphorylated ALK levels in the mouse brain [].

    Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

    • Compound Description: This compound, featuring a pyrrolo[2,3-d]pyridazine core, was synthesized by reacting 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate []. The crystal structure reveals a planar molecule stabilized by intermolecular hydrogen bonds.
    Overview

    Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2C_{10}H_{10}N_{2}O_{2}. This compound features a fused ring system that combines elements of pyridine and pyrrole, making it structurally significant in various biological and chemical applications. It is particularly noted for its potential as a building block in the synthesis of more complex organic molecules and as a pharmacophore in drug design, targeting various biological pathways.

    Source

    The compound can be synthesized through various methods, often involving the cyclization of suitable precursors. Its derivatives have been explored in numerous studies for their biological effects, particularly in medicinal chemistry, where they have shown promise in developing inhibitors for enzymes and receptors involved in disease processes .

    Classification

    Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the class of compounds known as pyrrolo-pyridines. These compounds are characterized by their unique structural properties and are classified based on their fused ring systems, which contribute to their reactivity and potential biological activity.

    Synthesis Analysis

    Methods

    The synthesis of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves several key steps:

    1. Cyclization: The initial step often involves the reaction of 2-aminopyridine derivatives with suitable carbonyl compounds (such as ethyl acetoacetate) under basic conditions to form the pyrrolo-pyridine structure.
    2. Esterification: Following cyclization, the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst or through direct esterification methods .

    Technical Details

    A specific synthetic route includes:

    • Mixing 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with methanol in the presence of a catalyst such as anhydrous calcium chloride and nano-aluminum oxide.
    • Heating the mixture under reflux conditions to facilitate ester formation.
    • The reaction typically occurs at temperatures ranging from 35 to 62 degrees Celsius, depending on the specific protocol used .
    Molecular Structure Analysis

    Structure

    The molecular structure of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be visualized as follows:

    • Core Structure: The compound features a pyrrole ring fused to a pyridine ring.
    • Substituents: A methyl group is attached at the 3-position of the pyrrole ring, while a carboxylate group is located at the 4-position of the pyridine ring.

    Data

    Key structural data includes:

    • Molecular Formula: C10H10N2O2C_{10}H_{10}N_{2}O_{2}
    • Molecular Weight: Approximately 178.20 g/mol
    • Melting Point: Data may vary based on purity but generally falls within a specific range indicative of its crystalline form.
    Chemical Reactions Analysis

    Types of Reactions

    Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo several types of chemical reactions:

    1. Oxidation: This compound can be oxidized to form various derivatives, such as N-oxide forms.
    2. Reduction: Reduction reactions can yield different reduced forms that may exhibit altered biological activities.
    3. Substitution: The compound can participate in substitution reactions where functional groups on either ring can be replaced by other substituents .

    Common Reagents and Conditions

    Typical reagents used include:

    • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
    • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction processes.
    • Substitution Agents: Halogenating agents or nucleophiles for substitution reactions.
    Mechanism of Action

    The mechanism of action for methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific biological targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways relevant to disease processes .

    Physical and Chemical Properties Analysis

    Physical Properties

    Key physical properties include:

    • Appearance: Typically appears as a crystalline solid or powder.
    • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.

    Chemical Properties

    Chemical properties include:

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: Reacts with strong acids or bases and can undergo hydrolysis under certain conditions.
    Applications

    Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific applications:

    1. Medicinal Chemistry: Used as a pharmacophore in drug design targeting various enzymes and receptors involved in diseases such as cancer and autoimmune disorders .
    2. Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules, including potential therapeutics and specialty chemicals .
    3. Industrial Applications: Utilized in the production of dyes, pigments, and other industrial materials due to its unique structural properties .

    Properties

    CAS Number

    1638771-45-5

    Product Name

    methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

    IUPAC Name

    methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

    Molecular Formula

    C10H10N2O2

    Molecular Weight

    190.202

    InChI

    InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)

    InChI Key

    SYOQVAIFYBSUHY-UHFFFAOYSA-N

    SMILES

    CC1=CNC2=NC=CC(=C12)C(=O)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.